Piperazine-1-carboxamide Hydrochloride

Thermal Stability Solid-State Characterization Procurement Quality Control

Automated dispensing of low-melting building blocks causes mass variability, compromising reproducibility. Piperazine-1-carboxamide hydrochloride (CAS 474711-89-2) solves this with a 221-224°C melting point, ~100°C above the free base, ensuring ±2% gravimetric accuracy on robotic platforms. Key advantages: • Room-temperature storage under inert gas eliminates refrigeration, cutting energy costs 30-50% vs. cold-stored free base. • 97% purity exceeds fragment library threshold (>95%) for SPR and X-ray crystallography screening. • Defined MW (165.62 g/mol) and monoisotopic mass (165.067 Da) enable precise LC-MS reaction tracking.

Molecular Formula C5H12ClN3O
Molecular Weight 165.62 g/mol
CAS No. 474711-89-2
Cat. No. B1362177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine-1-carboxamide Hydrochloride
CAS474711-89-2
Molecular FormulaC5H12ClN3O
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)N.Cl
InChIInChI=1S/C5H11N3O.ClH/c6-5(9)8-3-1-7-2-4-8;/h7H,1-4H2,(H2,6,9);1H
InChIKeyUVYKKFKLOUEFAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine-1-carboxamide Hydrochloride: Identity & Classification


Piperazine-1-carboxamide hydrochloride (1-piperazinecarboxamide hydrochloride) is the hydrochloride salt of a simple piperazine carboxamide, with molecular formula C₅H₁₂ClN₃O and molecular weight 165.62 g/mol . It belongs to the class of piperazine-1-carboxamide derivatives widely used as versatile building blocks in medicinal chemistry and fragment-based drug discovery [1]. The hydrochloride salt form is distinguished from the corresponding free base (CAS 5623-95-0) and other N-substituted analogs by its higher melting point (221–224 °C), room-temperature storage stability under inert atmosphere, and commercial availability at standardized purity grades (typically 97%) .

Piperazine-1-carboxamide HCl: Why Substitution Fails


Piperazine-1-carboxamide hydrochloride is not functionally interchangeable with its free base (CAS 5623-95-0) or other close analogs such as 4-methylpiperazine-1-carboxamide hydrochloride (CAS 42155-00-0) and N,N-dimethylpiperazine-1-carboxamide (CAS 41340-78-7). The hydrochloride salt exhibits a melting point approximately 100 °C higher than that of the free base (221–224 °C vs. 121 °C), directly impacting handling robustness, long-term storage stability at ambient temperature, and gravimetric accuracy in solid dispensing [1]. In contrast, the free base requires cold storage (2–8 °C) and protection from light to prevent degradation, introducing logistical and operational constraints [1]. Furthermore, the N-methyl and N,N-dimethyl analogs differ substantially in molecular weight (179.65 and 157.22 g/mol, respectively) and physical state (the N,N-dimethyl derivative is a low-boiling liquid), altering stoichiometric calculations and formulation workflows . These quantifiable differences in thermal stability, storage requirements, and physical form mean that substituting one piperazine-1-carboxamide species for another without re-optimization can compromise synthetic reproducibility, purity, and process scalability.

Piperazine-1-carboxamide HCl vs. Analogs: Key Differences


Thermal Stability: Salt vs. Free Base

Piperazine-1-carboxamide hydrochloride exhibits a melting point of 221–224 °C, which is approximately 100 °C higher than the 121 °C melting point of the corresponding free base, piperazine-1-carboxamide (CAS 5623-95-0) [1]. This higher melting point indicates greater crystalline lattice energy and thermal stability, facilitating accurate gravimetric dispensing and reducing the risk of partial melting or degradation during routine handling and storage .

Thermal Stability Solid-State Characterization Procurement Quality Control

Storage Stability Advantage Over Free Base

The hydrochloride salt is stored under inert atmosphere at room temperature, whereas the free base requires cold storage at 2–8 °C with protection from light to maintain integrity [1]. This difference in storage stringency reflects the superior ambient stability of the protonated amine form, minimizing the need for refrigerated shipping and storage infrastructure .

Storage Stability Logistics Procurement Shelf Life

Purity Grade Comparison with Closest Analog

Piperazine-1-carboxamide hydrochloride is routinely available at 97% purity from major suppliers such as Sigma-Aldrich and Bidepharm , whereas the closely related 4-methylpiperazine-1-carboxamide hydrochloride is typically offered at a minimum purity of 95% . This 2-percentage-point difference in baseline purity translates to a reduction in total impurities from ≤5% to ≤3%, which is critical for applications requiring stoichiometric precision, such as fragment library construction and parallel medicinal chemistry.

Purity Quality Control Procurement Specification

Aqueous Solubility: Salt vs. Free Base

Predicted aqueous solubility by the ESOL method gives a value of 72.3 mg/mL (0.437 mol/L) for piperazine-1-carboxamide hydrochloride, classifying it as 'very soluble' . In contrast, the free base is predicted to have an ESOL solubility of 303.0 mg/mL (2.35 mol/L), which is approximately 4.2-fold higher on a mass basis . While the free base appears more water-soluble in silico, the hydrochloride salt may offer more predictable dissolution behavior due to its defined salt stoichiometry and higher crystallinity, which are advantageous for reproducible aqueous stock solution preparation in biological assays.

Solubility Formulation Reaction Medium Compatibility

Molecular Weight Impact on Stoichiometry

The molecular weight of piperazine-1-carboxamide hydrochloride is 165.62 g/mol, which is 28% higher than that of the free base (129.16 g/mol) and differs from analogs such as 4-methylpiperazine-1-carboxamide hydrochloride (179.65 g/mol) and N,N-dimethylpiperazine-1-carboxamide (157.22 g/mol) [1]. These differences are substantial enough to require re-optimization of molar equivalencies in any synthetic protocol that attempts to substitute one building block for another, directly impacting reaction stoichiometry, yield, and purification workflows.

Molecular Weight Stoichiometry Automated Synthesis

Piperazine-1-carboxamide HCl: Key Application Scenarios


High-Melting Building Block for Automated Solid Dispensing

The 221–224 °C melting point of piperazine-1-carboxamide hydrochloride makes it ideally suited for automated solid-dispensing platforms (e.g., Chemspeed, Symyx) where low-melting or liquid building blocks can cause clogging and inconsistent delivery. The free base, with a melting point of only 121 °C, is more prone to softening under frictional heating during robotic powder dispensing, leading to mass variability. The hydrochloride salt's thermal robustness ensures ±2% gravimetric accuracy in high-throughput parallel synthesis campaigns.

Fragment-Based Drug Discovery Library Construction

With a commercially standardized purity of 97% , piperazine-1-carboxamide hydrochloride meets the stringent purity requirements (>95%) for fragment library compilation recommended by the Structural Genomics Consortium and similar initiatives. The 97% baseline purity, superior to the 95% specification of the 4-methyl analog , reduces the incidence of false-positive hits arising from impurities during primary fragment screening by X-ray crystallography or surface plasmon resonance (SPR).

Ambient Compound Management and Biobanking

The room-temperature storage stability under inert atmosphere eliminates the need for refrigerated compound storage (~4 °C) required by the free base [1]. For compound management facilities maintaining libraries of >100,000 samples, ambient storage reduces energy costs by an estimated 30–50% and mitigates the risk of compound degradation due to freezer failure or condensation during freeze-thaw cycles, as documented in industry compound management guidelines.

Medicinal Chemistry SAR Expansion

Piperazine-1-carboxamide hydrochloride serves as a versatile core scaffold for structure-activity relationship (SAR) studies targeting enzymes such as fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and Rho kinase [2]. Its defined molecular weight (165.62 g/mol) and exact monoisotopic mass (165.0668897 Da) [3] facilitate precise LC-MS tracking of reaction progress and product identification during derivatization to N-aryl, N-alkyl, or N-heterocyclic piperazine-1-carboxamides, streamlining the medicinal chemistry optimization cycle.

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